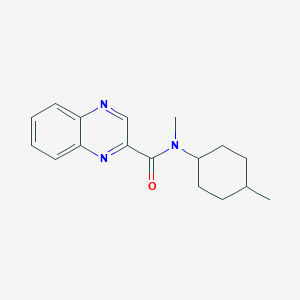
N-methyl-N-(4-methylcyclohexyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylcyclohexyl)quinoxaline-2-carboxamide (also known as QX-314) is a potent blocker of voltage-gated sodium channels. It is a quaternary ammonium derivative of lidocaine, which means that it cannot cross the cell membrane on its own. However, when combined with other compounds, QX-314 can be used to selectively block pain-sensing neurons, making it a promising tool for pain management.
Wirkmechanismus
QX-314 works by blocking voltage-gated sodium channels, which are responsible for the transmission of pain signals. When applied to a nerve, QX-314 cannot cross the cell membrane on its own. However, when combined with other compounds that can penetrate the cell membrane, such as capsaicin or resiniferatoxin, QX-314 can selectively block pain-sensing neurons.
Biochemical and Physiological Effects:
QX-314 has been shown to effectively block pain signals in animal models. In one study, researchers applied QX-314 combined with capsaicin to the sciatic nerve of rats, resulting in complete pain relief for up to two hours. QX-314 has also been shown to be effective in blocking pain signals in human skin biopsies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of QX-314 is its specificity for pain-sensing neurons, which allows for targeted pain relief without affecting other types of neurons. QX-314 is also relatively easy to apply and has a long-lasting effect. However, one limitation of QX-314 is that it cannot be used alone, as it cannot cross the cell membrane on its own. It must be combined with other compounds, which can be challenging to synthesize and administer.
Zukünftige Richtungen
There are several potential future directions for research on QX-314. One area of interest is the development of new compounds that can penetrate the cell membrane and enhance the effectiveness of QX-314. Another area of interest is the use of QX-314 in combination with other pain medications to enhance their effectiveness and reduce side effects. Additionally, researchers are exploring the use of QX-314 in other types of pain, such as chronic pain and neuropathic pain.
Synthesemethoden
QX-314 can be synthesized using a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with N-methyl-4-methylcyclohexylamine, followed by the addition of trimethylamine to form the quaternary ammonium salt.
Wissenschaftliche Forschungsanwendungen
QX-314 has been extensively studied for its potential use in pain management. One of the main advantages of QX-314 is its ability to selectively block pain-sensing neurons without affecting other types of neurons. This makes it a promising alternative to traditional pain medications, which often have unwanted side effects.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-7-9-13(10-8-12)20(2)17(21)16-11-18-14-5-3-4-6-15(14)19-16/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUUNXXQDRUXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)quinoxaline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)
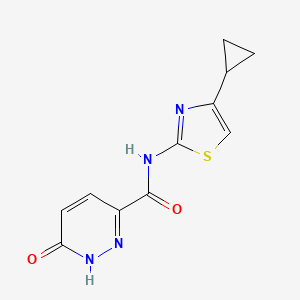

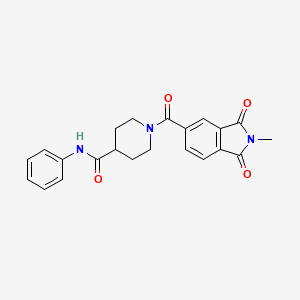
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)
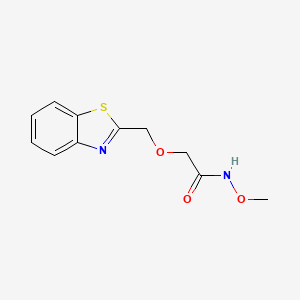
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
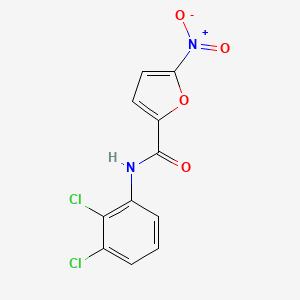
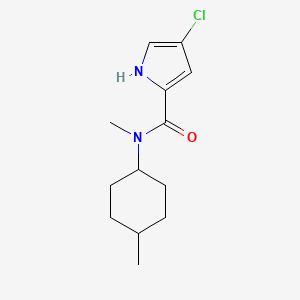
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)